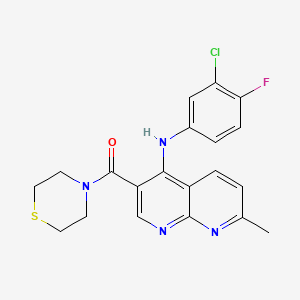

N-(3-chloro-4-fluorophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine

Description

The compound N-(3-chloro-4-fluorophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a naphthyridine derivative featuring a 1,8-naphthyridine core substituted with a methyl group at position 7, a thiomorpholine-4-carbonyl moiety at position 3, and a 3-chloro-4-fluorophenylamine group at position 4. The 1,8-naphthyridine scaffold is known for its versatility in medicinal chemistry, often serving as a kinase inhibitor or receptor modulator due to its planar aromatic structure and hydrogen-bonding capabilities .

Properties

IUPAC Name |

[4-(3-chloro-4-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClFN4OS/c1-12-2-4-14-18(25-13-3-5-17(22)16(21)10-13)15(11-23-19(14)24-12)20(27)26-6-8-28-9-7-26/h2-5,10-11H,6-9H2,1H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGHEFTZXFXTTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)F)Cl)C(=O)N4CCSCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClFN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the chloro-fluorophenyl group, the methyl group, and the thiomorpholine-4-carbonyl group. Common reagents used in these reactions include halogenating agents, methylating agents, and thiomorpholine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Nucleophiles like amines or thiols; reactions often require polar aprotic solvents and may be catalyzed by bases or acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structure Variations

- Target Compound : 1,8-naphthyridine core.

- Compound from : 1,6-naphthyridine core (3-(3-amino-4-fluorophenyl)-N-(4-methoxybenzyl)-N,N-dimethyl-1,6-naphthyridin-7-amine) . The isomerism (1,6- vs. 1,8-naphthyridine) significantly impacts electronic distribution and binding interactions.

Substituent Analysis

Functional Group Implications

- This contrasts with the methoxybenzyl group in ’s compound, which adds steric hindrance but may reduce solubility .

- Chloro/Fluoro Substitutents : Both the target and ’s compound feature halogenated aryl groups. Fluorine’s electronegativity improves membrane permeability, while chlorine may increase binding affinity to hydrophobic pockets .

Biological Activity

N-(3-chloro-4-fluorophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H17ClF N3O2S

- Molecular Weight : 351.84 g/mol

The presence of the chloro and fluoro substituents on the phenyl ring, along with the thiomorpholine moiety, contributes to its biological activity by influencing its interaction with biological targets.

Research indicates that this compound exhibits its biological effects primarily through modulation of various signaling pathways. It has been shown to inhibit specific protein kinases involved in cell proliferation and survival, making it a candidate for cancer therapy. The compound's ability to interfere with these pathways suggests potential applications in treating malignancies where these kinases are dysregulated.

Biological Activity

The biological activity of this compound has been evaluated across several studies:

-

Anticancer Activity :

- In vitro studies demonstrate that the compound has significant cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The IC50 values for these cell lines were reported at approximately 9 nM for HT-29 and 17 nM for MCF-7 cells .

- Mechanistic studies revealed that treatment with this compound leads to apoptosis in cancer cells, as evidenced by increased caspase activity and alterations in Bcl-2 family protein expression .

- Inhibition of Kinases :

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation. Flow cytometry analysis indicated that the compound effectively arrested the cell cycle at the G1 phase, leading to decreased proliferation .

Summary of Findings

| Property | Value |

|---|---|

| Anticancer IC50 (MCF-7) | 17 nM |

| Anticancer IC50 (HT-29) | 9 nM |

| Mechanism | Protein kinase inhibition |

| Primary Action | Induces apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.